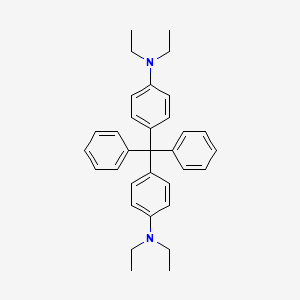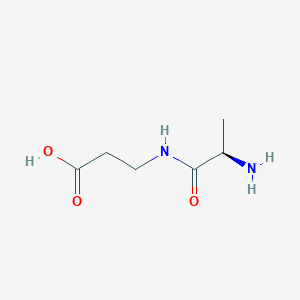
H-D-ALA-beta-ALA-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-ALA-beta-ALA-OH typically involves the coupling of D-Alanine and beta-Alanine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions often involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
H-D-ALA-beta-ALA-OH can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the carboxyl groups can yield corresponding alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield oximes, while reduction of the carboxyl groups can produce alcohols.
科学研究应用
H-D-ALA-beta-ALA-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of H-D-ALA-beta-ALA-OH involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in peptide synthesis or degradation. The compound’s effects are mediated through its ability to form peptide bonds and participate in various biochemical reactions .
相似化合物的比较
Similar Compounds
H-Ala-Ala-OH (L-Alanyl-L-alanine): A dipeptide composed of L-Alanine and L-Alanine.
H-Ala-Phe-OH (L-Alanyl-L-phenylalanine): A dipeptide composed of L-Alanine and L-Phenylalanine.
H-Ala-Lys-OH (L-Alanyl-L-lysine): A dipeptide composed of L-Alanine and L-Lysine
Uniqueness
H-D-ALA-beta-ALA-OH is unique due to the presence of D-Alanine and beta-Alanine, which confer distinct structural and functional properties. Unlike its L-counterparts, the D-form of Alanine can exhibit different stereochemistry and biological activity, making it valuable for specific research applications.
属性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC 名称 |
3-[[(2R)-2-aminopropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)/t4-/m1/s1 |
InChI 键 |
LHMWTJPMNYKPGC-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](C(=O)NCCC(=O)O)N |
规范 SMILES |
CC(C(=O)NCCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


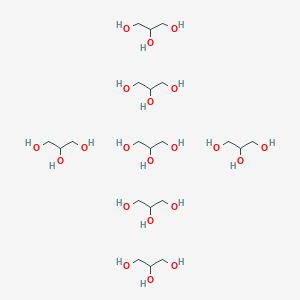
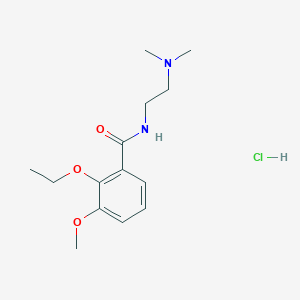
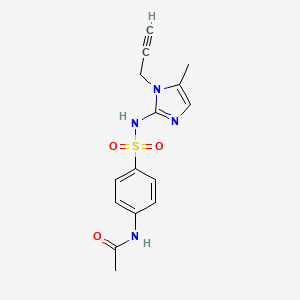
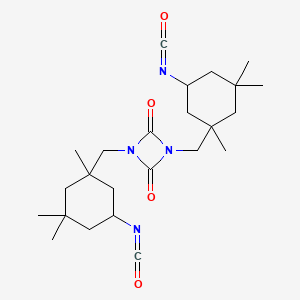
![4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine--hydrogen chloride (1/1)](/img/structure/B13761082.png)
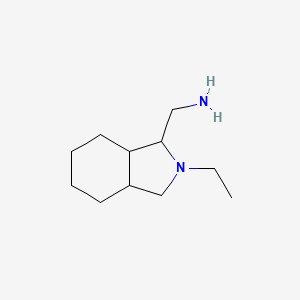
![3H-Indolium, 5-chloro-2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, methyl sulfate](/img/structure/B13761097.png)
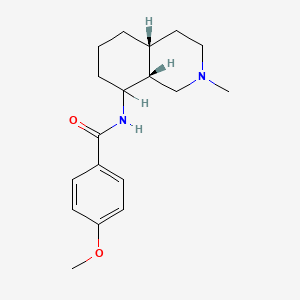
![N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide;iron(3+)](/img/structure/B13761110.png)
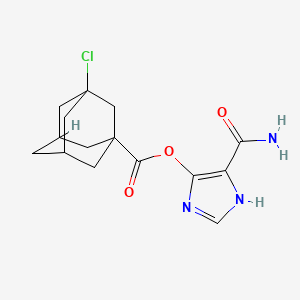
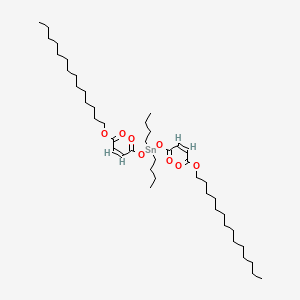
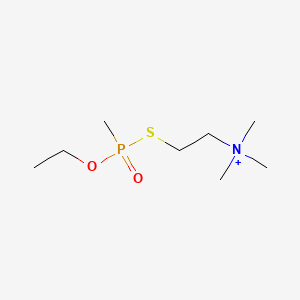
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
